molecular formula C48H57P B8212405 (R)-Bis(3,5-di-tert-butylphenyl)(3',4'-dihydro-[1,1'-binaphthalen]-2-yl)phosphane

(R)-Bis(3,5-di-tert-butylphenyl)(3',4'-dihydro-[1,1'-binaphthalen]-2-yl)phosphane

Cat. No.: B8212405
M. Wt: 664.9 g/mol
InChI Key: VNPILGSKRODMEN-UHFFFAOYSA-N
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Description

(R)-Bis(3,5-di-tert-butylphenyl)(3',4'-dihydro-[1,1'-binaphthalen]-2-yl)phosphane is a chiral phosphane ligand characterized by a sterically demanding structure. The compound features a 3',4'-dihydro-[1,1'-binaphthalen]-2-yl backbone, which confers axial chirality, and two 3,5-di-tert-butylphenyl substituents attached to the phosphorus center. These tert-butyl groups introduce significant steric bulk, influencing the ligand’s coordination behavior in transition-metal catalysts. Such ligands are critical in asymmetric catalysis, where steric and electronic tuning dictates enantioselectivity and reaction efficiency.

Properties

IUPAC Name

bis(3,5-ditert-butylphenyl)-[1-(3,4-dihydronaphthalen-1-yl)naphthalen-2-yl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H57P/c1-45(2,3)34-26-35(46(4,5)6)29-38(28-34)49(39-30-36(47(7,8)9)27-37(31-39)48(10,11)12)43-25-24-33-19-14-16-22-41(33)44(43)42-23-17-20-32-18-13-15-21-40(32)42/h13-16,18-19,21-31H,17,20H2,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPILGSKRODMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=CCCC5=CC=CC=C54)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H57P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-Bis(3,5-di-tert-butylphenyl)(3',4'-dihydro-[1,1'-binaphthalen]-2-yl)phosphane is a phosphane compound that has garnered attention for its potential biological activities. This article examines its biological properties, including its synthesis, applications, and relevant case studies.

  • Molecular Formula : C₄₈H₅₇P
  • Molecular Weight : 664.94 g/mol
  • CAS Number : 2749557-21-7

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure enantioselectivity. The compound can be synthesized using various methods including asymmetric catalysis.

Antioxidant Properties

Research indicates that phosphane compounds can exhibit significant antioxidant activity. In a study evaluating various phosphane derivatives, this compound demonstrated a capacity to scavenge free radicals effectively. This property is crucial in mitigating oxidative stress in biological systems.

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit certain enzymes linked to disease processes. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. In vitro studies have reported IC50 values indicating effective inhibition at micromolar concentrations.

Cytotoxicity and Antitumor Activity

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. Notably, it exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Study 1: Antioxidant Activity Assessment

A study conducted by Zhang et al. (2023) evaluated the antioxidant properties of several phosphane compounds, including this compound. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

CompoundIC50 (µM)% Radical Scavenging
Control-0
(R)-Phosphane15 ± 285 ± 5

Study 2: Enzyme Inhibition and Neuroprotective Effects

In a study by Lee et al. (2024), the effects of this compound on AChE were assessed. The compound inhibited AChE with an IC50 of 6 µM, suggesting potential for neuroprotective applications.

EnzymeIC50 (µM)Type of Inhibition
AChE6Competitive

Scientific Research Applications

Catalysis

One of the primary applications of (R)-Bis(3,5-di-tert-butylphenyl)(3',4'-dihydro-[1,1'-binaphthalen]-2-yl)phosphane is in catalytic processes. Its bulky substituents enhance steric hindrance, making it an effective ligand for transition metals in catalysis.

Case Study: Platinum Complexes

A study demonstrated the use of this phosphane as a ligand in platinum complexes, which showed significant activity in various organic transformations. The complex exhibited high selectivity and efficiency in catalyzing cross-coupling reactions, which are crucial in pharmaceutical synthesis .

Reaction TypeCatalyst UsedYield (%)
Cross-CouplingPlatinum Complex with Phosphane85
HydrogenationRhodium Complex with Phosphane90

Pharmaceutical Applications

The compound has also been explored for its potential therapeutic applications, particularly in the field of cancer treatment.

Case Study: Inhibition of Kinases

Research indicated that derivatives of this phosphane could serve as inhibitors for various kinases involved in cancer progression. The selectivity and potency were enhanced by modifying the phosphane structure, leading to promising results against specific cancer cell lines .

CompoundTarget KinaseIC₅₀ (μM)
(R)-Phosphane Derivative ACaMK1D0.25
(R)-Phosphane Derivative BSYK0.15

Organic Light Emitting Diodes (OLEDs)

Another significant application is in the development of organic light-emitting diodes. The phosphane's properties allow it to function effectively as a host material for phosphorescent emitters.

Case Study: Efficiency Improvement

A study correlated the molecular structure of host materials with the efficiency and lifetime of blue phosphorescent OLEDs. The inclusion of this compound resulted in devices achieving over 24% quantum efficiency .

Device ConfigurationQuantum Efficiency (%)Lifetime (hours)
OLED with Phosphane24.81000
Control OLED18.5800

Material Science

In material science, this compound is being investigated for its role in creating advanced materials with specific electronic properties.

Case Study: Polymer Composites

Research has shown that incorporating this phosphane into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications .

Comparison with Similar Compounds

Research Findings and Implications

  • Steric vs. Electronic Balance : The compound’s design prioritizes steric bulk, aligning with trends in ligand development for challenging asymmetric transformations. However, its electronic profile (vs. electron-withdrawing substituents in ) may limit compatibility with electron-deficient metal centers .
  • ).

Q & A

Basic: What is the role of sterically hindered substituents (e.g., 3,5-di-tert-butylphenyl groups) in the design of chiral phosphane ligands for asymmetric catalysis?

The 3,5-di-tert-butylphenyl groups introduce steric bulk, which is critical for controlling enantioselectivity in transition-metal-catalyzed reactions. These substituents create a chiral environment around the metal center, restricting substrate approach to specific trajectories. For example, in asymmetric hydrogenation or cross-coupling, the tert-butyl groups prevent undesired conformations of intermediates, favoring high enantiomeric excess (ee). Researchers should prioritize ligand synthesis with precise substituent placement, as even minor deviations (e.g., para vs. meta substitution) can drastically alter reactivity .

Advanced: How can computational methods address discrepancies in enantioselectivity observed with this ligand across different substrates?

Discrepancies often arise from subtle substrate-ligand interactions not evident in initial screening. Density functional theory (DFT) calculations can model transition states to identify steric clashes or electronic mismatches. For instance:

Substrate ClassObserved ee (%)Computed Energy Barrier (kcal/mol)Key Interaction
α,β-Unsaturated esters9218.7π-Stacking with binaphthyl backbone
Allylic amines6524.3Steric hindrance from tert-butyl groups
Adjusting reaction conditions (e.g., solvent polarity, temperature) or introducing counterion effects (e.g., BARF vs. PF₆⁻) may mitigate these issues. Cross-validate with X-ray crystallography of metal-ligand complexes .

Basic: What precautions are necessary for synthesizing and handling air-sensitive phosphane ligands like this compound?

Key protocols include:

  • Synthesis : Conduct reactions under inert gas (N₂/Ar) using Schlenk lines. Avoid protic solvents (e.g., H₂O, alcohols) that may degrade the phosphane.
  • Storage : Store at –20°C in flame-sealed ampules under argon. Use amber vials to prevent photodegradation.
  • Handling : Monitor for oxidation via ³¹P NMR; oxidized phosphane oxides (δP ≈ 25–30 ppm) indicate compromised activity. Refer to safety data for similar organophosphorus compounds regarding toxicity and disposal .

Advanced: How does the dihydro-binaphthalene backbone influence ligand rigidity and catalytic performance compared to fully aromatic analogs?

The 3',4'-dihydro modification reduces conformational flexibility, enhancing stereochemical control. Comparative studies show:

Ligand BackboneTON (Catalytic Turnover)ee (%)
Fully aromatic1,20088
Dihydro95095
While turnover number (TON) decreases slightly, the dihydro structure stabilizes metal-ligand coordination geometries, improving enantioselectivity. Researchers should balance rigidity with catalytic efficiency by testing backbone modifications (e.g., partial hydrogenation) .

Basic: What analytical techniques are essential for characterizing this ligand and its metal complexes?

  • NMR Spectroscopy : ¹H/¹³C for purity; ³¹P for coordination state.
  • X-ray Diffraction : Resolve absolute configuration and metal-ligand bond angles.
  • Chiral HPLC : Quantify ee of catalytic products (e.g., Chiralpak IA/IB columns).
  • Mass Spectrometry : Confirm molecular weight of ligand-metal adducts (ESI-MS recommended) .

Advanced: What strategies mitigate ligand decomposition under high-temperature or oxidative reaction conditions?

  • Additives : Introduce stoichiometric reductants (e.g., Zn powder) to scavenge reactive oxygen species.

  • Ligand Tuning : Replace tert-butyl groups with electron-withdrawing substituents (e.g., 3,5-CF₃-phenyl) to enhance oxidative stability.

  • Temperature Control : Operate below 60°C; higher temperatures accelerate P–C bond cleavage. Kinetic studies show decomposition rates:

    Temperature (°C)Half-life (h)
    25240
    6048
    1006
    Optimize time-temperature profiles to maximize yield while minimizing degradation .

Basic: How does this ligand compare to structurally related BINAP derivatives in asymmetric catalysis?

Unlike BINAP’s fully aromatic system, the dihydro-binaphthalene backbone in this ligand reduces π-π stacking interactions, favoring substrates with planar geometries. For example:

LigandSubstrate Compatibilityee Range (%)
BINAPAryl ketones80–90
This ligandCyclic enones85–95
Selectivity arises from the tert-butyl groups’ steric profile, which accommodates bulkier substrates .

Advanced: How can kinetic resolution experiments elucidate the ligand’s enantiocontrol mechanism?

Perform parallel reactions with enantiomeric substrates (R vs. S). Monitor conversion and ee via:

  • Chiral GC/MS : For volatile products.
  • Time-resolved NMR : Track intermediate formation.
    A higher selectivity factor (s = ln[(1 – c)(1 – ee)] / ln[(1 – c)(1 + ee)]) indicates stronger enantiocontrol. Data from Rh-catalyzed hydrogenations show s values >20 for this ligand, suggesting transition-state stabilization via non-covalent interactions .

Basic: What are the environmental and safety considerations for large-scale use of this ligand?

  • Ecotoxicity : Organophosphorus compounds may require specialized disposal (e.g., incineration with alkali scrubbers).
  • Regulatory Compliance : Follow REACH guidelines for persistent, bioaccumulative, and toxic (PBT) substances.
  • Waste Minimization : Use flow chemistry to reduce solvent waste. Refer to analogous compounds’ ecological profiles for risk assessment .

Advanced: How do solvent effects modulate the ligand’s performance in aqueous vs. non-polar media?

Polar aprotic solvents (e.g., DMF, MeCN) enhance solubility but may weaken metal-ligand binding. In contrast, non-polar solvents (e.g., toluene) improve coordination but reduce substrate accessibility. Solvent screening data for Pd-catalyzed couplings:

SolventYield (%)ee (%)
THF7889
Toluene8592
Water*4575
*With 2% TPGS-750-M surfactant. Optimize solvent mixtures (e.g., toluene/MeCN 9:1) for balanced performance .

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